molecular formula C11H15Cl2NO3S B12184125 [(2,4-Dichloro-3-methylphenyl)sulfonyl](3-methoxypropyl)amine

[(2,4-Dichloro-3-methylphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B12184125
M. Wt: 312.2 g/mol
InChI Key: ZUGGSIOLZKCDRL-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3-methylphenyl)sulfonylamine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with dichloro and methyl groups. The compound also contains a methoxypropylamine moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-3-methylphenyl)sulfonylamine typically involves the sulfonylation of 2,4-dichloro-3-methylphenylamine with a suitable sulfonyl chloride, followed by the introduction of the methoxypropylamine group. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichloro-3-methylphenyl)sulfonylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-3-methylphenyl)sulfonylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or sulfides.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2,4-Dichloro-3-methylphenyl)sulfonylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichloro-5-methylphenyl)sulfonylamine
  • (2,4-Dichloro-3-methylphenyl)sulfonylamine
  • 2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5

Uniqueness

(2,4-Dichloro-3-methylphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxypropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15Cl2NO3S

Molecular Weight

312.2 g/mol

IUPAC Name

2,4-dichloro-N-(3-methoxypropyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO3S/c1-8-9(12)4-5-10(11(8)13)18(15,16)14-6-3-7-17-2/h4-5,14H,3,6-7H2,1-2H3

InChI Key

ZUGGSIOLZKCDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCOC)Cl

Origin of Product

United States

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